N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide is a complex organic compound with a unique structure that combines various functional groups
Mechanism of Action
Mode of Action
It is known that the compound contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the potency and metabolic stability of drugs . The presence of this group suggests that the compound may interact with its targets in a unique way, potentially involving the formation of strong bonds with target proteins .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it is difficult to predict the biochemical pathways it may affect. Compounds containing a trifluoromethyl group have been used in a variety of pharmaceuticals and agrochemicals, suggesting that this compound could potentially interact with a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . The presence of a trifluoromethyl group could potentially enhance the compound’s metabolic stability, as this group is often resistant to metabolic degradation .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its specific targets and mode of action .
Action Environment
The action of this compound could potentially be influenced by a variety of environmental factors. For example, the pH of the environment could affect the compound’s ionization state and therefore its ability to interact with its targets. Additionally, the presence of other molecules or proteins could potentially affect the compound’s bioavailability or its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the phenyl and acetamide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional ketone or carboxylic acid groups, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar aromatic structure but different functional groups.
Ringer’s lactate solution: Although not structurally similar, it is used in medical applications like N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N3O2S/c22-15-7-6-13(21(23,24)25)8-16(15)27-17(29)9-28-11-26-18-14(10-31-19(18)20(28)30)12-4-2-1-3-5-12/h1-8,10-11H,9H2,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPUEHKGTOHQCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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